![molecular formula C32H35N7O3 B15044794 4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B15044794.png)
4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a triazine ring, a hydrazone linkage, and a naphthalene carboxylate group
Preparation Methods
The synthesis of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the triazine ring, followed by the introduction of the piperidine groups. The hydrazone linkage is then formed by reacting the triazine derivative with a hydrazine compound. Finally, the naphthalene carboxylate group is introduced through a coupling reaction. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and triazine moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL NAPHTHALENE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties such as fluorescence and stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring and piperidine groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. The hydrazone linkage can also participate in redox reactions, affecting cellular processes. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include other triazine derivatives and piperidine-containing molecules. Compared to these compounds, 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to its combination of a triazine ring, hydrazone linkage, and naphthalene carboxylate group. This unique structure imparts specific properties such as enhanced stability and fluorescence, making it valuable for various applications.
Properties
Molecular Formula |
C32H35N7O3 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C32H35N7O3/c1-41-28-21-23(15-16-27(28)42-29(40)26-14-10-12-24-11-4-5-13-25(24)26)22-33-37-30-34-31(38-17-6-2-7-18-38)36-32(35-30)39-19-8-3-9-20-39/h4-5,10-16,21-22H,2-3,6-9,17-20H2,1H3,(H,34,35,36,37)/b33-22+ |
InChI Key |
RXVKGOBFFGSLKG-STKMKYKTSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


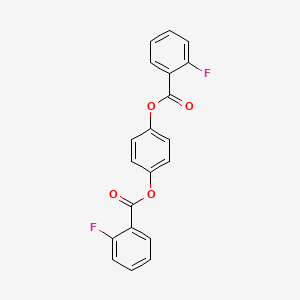
![Ethyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B15044725.png)
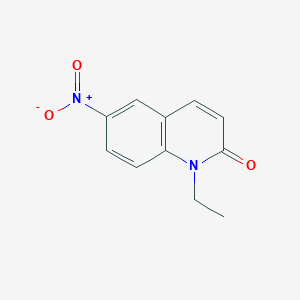
![2-(4-chlorophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15044735.png)
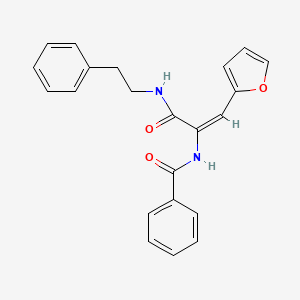

![4-[4-(Toluene-4-sulfonyl)-2-p-tolyl-oxazol-5-yl]-morpholine](/img/structure/B15044746.png)
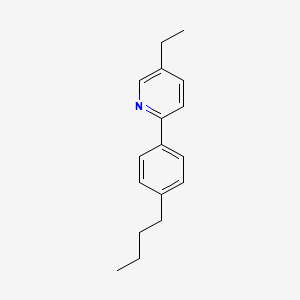

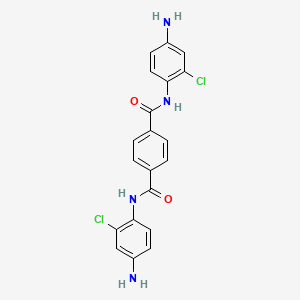
![2-[4-(4-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15044775.png)

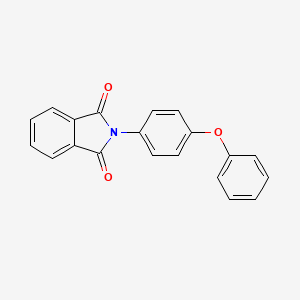
![2,2'-Dibenzo[b,d]furan-2,8-diylbis(3-phenylquinoxaline)](/img/structure/B15044801.png)
